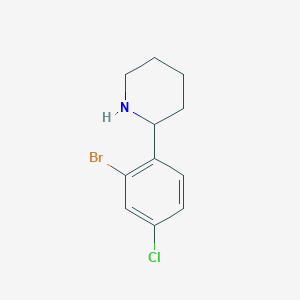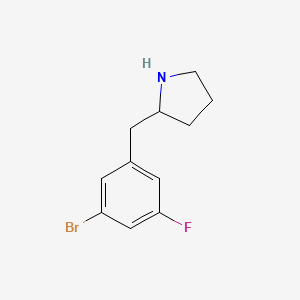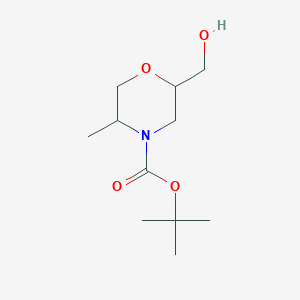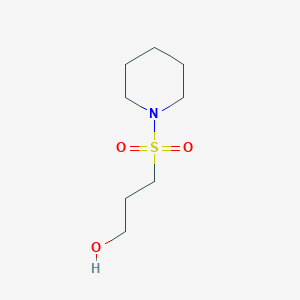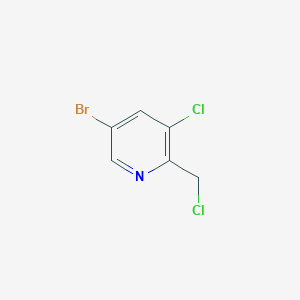
(s)-2-Amino-2-(2-chloro-5-nitrophenyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(s)-2-Amino-2-(2-chloro-5-nitrophenyl)ethan-1-ol is a chemical compound with the molecular formula C8H9ClN2O3 It is characterized by the presence of an amino group, a chloro-substituted aromatic ring, and a nitro group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (s)-2-Amino-2-(2-chloro-5-nitrophenyl)ethan-1-ol typically involves the reaction of 2-chloro-5-nitrobenzaldehyde with an appropriate amine under controlled conditions. One common method involves the reduction of the nitro group to an amino group, followed by the introduction of the aminoethanol moiety. The reaction conditions often require the use of reducing agents such as lithium aluminum hydride (LAH) or catalytic hydrogenation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process . These systems allow for better control over reaction conditions and can lead to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(s)-2-Amino-2-(2-chloro-5-nitrophenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LAH) and catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydroxide (NaOH) or potassium tert-butoxide (t-BuOK).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the nitro group results in the formation of an amino derivative.
Applications De Recherche Scientifique
(s)-2-Amino-2-(2-chloro-5-nitrophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and as a reagent in chemical synthesis
Mécanisme D'action
The mechanism of action of (s)-2-Amino-2-(2-chloro-5-nitrophenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-chloro-5-nitrophenyl)ethan-1-ol: Similar structure but lacks the amino group.
2-Chloro-5-(trifluoromethyl)pyridine: Contains a chloro and trifluoromethyl group but differs in the aromatic ring structure.
Uniqueness
(s)-2-Amino-2-(2-chloro-5-nitrophenyl)ethan-1-ol is unique due to the presence of both an amino and a nitro group on the aromatic ring, which allows for a wide range of chemical reactions and interactions. This makes it a versatile compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C8H9ClN2O3 |
|---|---|
Poids moléculaire |
216.62 g/mol |
Nom IUPAC |
(2S)-2-amino-2-(2-chloro-5-nitrophenyl)ethanol |
InChI |
InChI=1S/C8H9ClN2O3/c9-7-2-1-5(11(13)14)3-6(7)8(10)4-12/h1-3,8,12H,4,10H2/t8-/m1/s1 |
Clé InChI |
BGKOFTZMXDWODY-MRVPVSSYSA-N |
SMILES isomérique |
C1=CC(=C(C=C1[N+](=O)[O-])[C@@H](CO)N)Cl |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])C(CO)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


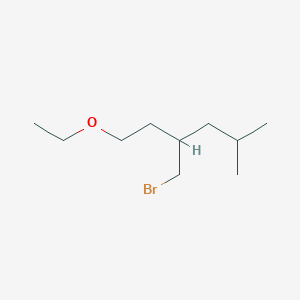
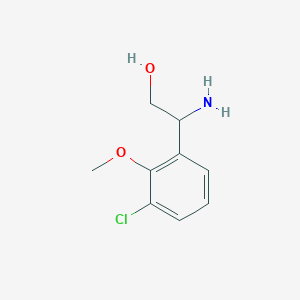

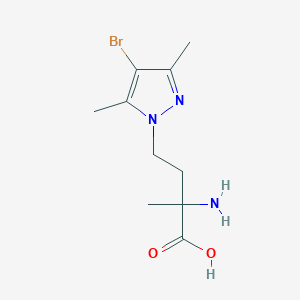
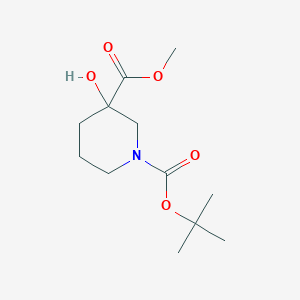
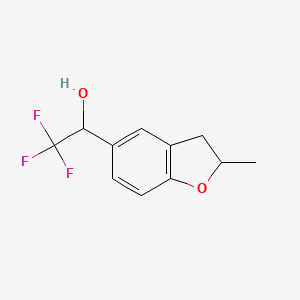
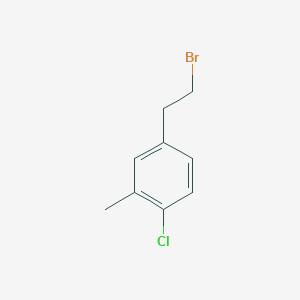

![Tert-butyl3-{[(2-chloropyrimidin-4-yl)(methyl)amino]methyl}azetidine-1-carboxylate](/img/structure/B13549823.png)
